2,5-Dimethyl-3-(oxiran-2-yl)furan
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Overview
Description
2,5-Dimethyl-3-(oxiran-2-yl)furan is an organic compound with the molecular formula C8H10O2 It is a furan derivative that contains an epoxide group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(oxiran-2-yl)furan can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of 2,5-dimethylfuran using hydrogen peroxide in the presence of a suitable catalyst. This method offers advantages in terms of efficiency and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(oxiran-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2,5-Dimethyl-3-(oxiran-2-yl)furan has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(oxiran-2-yl)furan involves the reactivity of its epoxide group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Lacks the epoxide group but shares the furan ring structure.
2-(Oxiran-2-yl)furan: Similar structure but without the methyl groups at positions 2 and 5.
3-(Oxiran-2-yl)furan: Similar structure but without the methyl groups at positions 2 and 5.
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields .
Properties
Molecular Formula |
C8H10O2 |
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Molecular Weight |
138.16 g/mol |
IUPAC Name |
2,5-dimethyl-3-(oxiran-2-yl)furan |
InChI |
InChI=1S/C8H10O2/c1-5-3-7(6(2)10-5)8-4-9-8/h3,8H,4H2,1-2H3 |
InChI Key |
DRFJNTMVJAUHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2CO2 |
Origin of Product |
United States |
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